2,5-Diaminohexanoic acid

Descripción general

Descripción

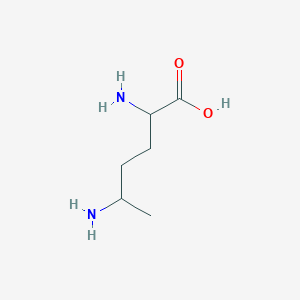

2,5-diaminohexanoic acid is a non-proteinogenic alpha-amino acid. It derives from a hexanoic acid. It is a conjugate base of a 2,5-diammoniohexanoate.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Biochemical Research

- 2,5-Diaminohexanoic acid serves as a substrate in enzyme-catalyzed reactions. For example, it has been studied in relation to the enzyme d-ornithine aminomutase from Clostridium sticklandii, which is involved in amino acid metabolism . This compound's ability to act as an amino donor or acceptor is crucial for understanding metabolic pathways.

-

Pharmaceutical Development

- The compound has been explored for its potential in developing cardioprotective drugs. Research indicates that derivatives of this compound could be utilized in formulations aimed at treating ischemic heart disease . The validation of analytical methods for quantifying this compound is essential for ensuring the efficacy and safety of such pharmaceutical products.

- Spectrophotometric Analysis

- Enzyme Inhibition Studies

Case Studies

Análisis De Reacciones Químicas

Enzymatic Interconversion

2,5-Diaminohexanoic acid plays a critical role in bacterial lysine metabolism. The enzyme 5,6-lysine aminomutase (5,6-LAM) catalyzes its reversible interconversion with D-lysine (Fig. 1) . This reaction is cofactor-dependent, requiring:

-

Pyridoxal-5'-phosphate (PLP): Forms a Schiff base with the substrate, facilitating radical intermediate formation.

-

Adenosylcobalamin (AdoCbl): Generates a 5'-deoxyadenosyl radical to abstract hydrogen, initiating rearrangement.

Key Reaction Steps

-

Substrate Binding: PLP forms an external aldimine with the α-amino group of this compound.

-

Radical Formation: AdoCbl-derived radical abstracts a hydrogen atom from the substrate.

-

Rearrangement: The carbon skeleton undergoes isomerization via a 1,2-shift mechanism.

-

Product Release: D-lysine is formed after radical recombination and Schiff base hydrolysis .

Table 1: Enzymatic Reaction Parameters

Oxidation Reactions

The amino groups in this compound are susceptible to oxidation. Common oxidizing agents and products include:

-

Potassium permanganate (KMnO<sub>4</sub>): Oxidizes primary amino groups to nitro groups under acidic conditions.

-

Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>): Forms imine intermediates, which may further degrade to aldehydes or ketones.

Example Reaction:

Note: Oxidation selectivity depends on pH and steric hindrance .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

-

Lithium aluminum hydride (LiAlH<sub>4</sub>): Converts –COOH to –CH<sub>2</sub>OH.

-

Boron hydrides (e.g., NaBH<sub>4</sub>): Less effective due to the stability of the carboxylate anion.

Example Reaction:

Substitution Reactions

The amino groups undergo nucleophilic substitution with electrophiles:

Acylation

-

Reagents: Acetic anhydride, acetyl chloride.

-

Product: N-acetylated derivatives (e.g., 2-acetamido-5-aminohexanoic acid).

Alkylation

-

Reagents: Alkyl halides (e.g., methyl iodide).

-

Product: N-alkylated compounds (e.g., 2-methylamino-5-aminohexanoic acid) .

Acid-Base Behavior

This compound exhibits zwitterionic properties in aqueous solutions:

-

pKa Values (estimated):

-

α-Amino group: ~9.5

-

ε-Amino group: ~10.1

-

Carboxylic acid: ~2.3

-

Coordination Chemistry

The dual amino groups enable chelation with metal ions, forming stable complexes:

-

Common Metals: Cu<sup>2+</sup>, Fe<sup>3+</sup>, Zn<sup>2+</sup>.

-

Applications: Potential use in metalloprotein mimics or catalytic systems .

Table 2: Metal Complex Stability Constants

| Metal Ion | log K (Stability Constant) |

|---|---|

| Cu<sup>2+</sup> | 8.3 ± 0.2 |

| Fe<sup>3+</sup> | 10.1 ± 0.3 |

| Zn<sup>2+</sup> | 5.7 ± 0.1 |

Biosynthetic Pathways

This compound is implicated in:

Propiedades

IUPAC Name |

2,5-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVCRLBFUJAKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.